molecular formula C22H32O2 B13414542 3-Propoxyandrosta-3,5-dien-17-one

3-Propoxyandrosta-3,5-dien-17-one

Cat. No.: B13414542
M. Wt: 328.5 g/mol
InChI Key: AYSCPAAIQQIKPE-PAPPXSOASA-N
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Description

3-Propoxyandrosta-3,5-dien-17-one is a synthetic steroid derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the androsta-3,5-dien-17-one backbone. These compounds share a common steroidal framework but differ in their 3-position substituents, which significantly influence their physicochemical behavior and biological activity .

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-3-propoxy-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-9-11-21(2)15(14-16)5-6-17-18-7-8-20(23)22(18,3)12-10-19(17)21/h5,14,17-19H,4,6-13H2,1-3H3/t17-,18-,19-,21-,22-/m0/s1

InChI Key

AYSCPAAIQQIKPE-PAPPXSOASA-N

Isomeric SMILES

CCCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C

Canonical SMILES

CCCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of the androsta-3,5-dien-17-one core, particularly at the 3-position. The propoxy group introduction is commonly achieved via nucleophilic substitution or etherification reactions on a suitable 3-hydroxy or 3-keto precursor.

Stepwise Preparation Protocol

Based on related steroidal dienone synthesis and etherification methods, the following generalized steps are involved:

  • Starting Material Preparation : Androsta-3,5-dien-17-one or a closely related steroidal intermediate is prepared or procured as the base molecule.

  • Activation of the 3-Position : The 3-position is activated for substitution, often by converting the 3-hydroxy group into a better leaving group (e.g., tosylate) or by direct nucleophilic substitution if the 3-position is a ketone.

  • Introduction of the Propoxy Group : Reaction with a propanol derivative or propoxide ion under basic or acidic catalysis leads to the formation of the 3-propoxy ether.

  • Purification and Characterization : The product is purified by chromatographic or crystallization techniques and characterized by NMR, IR, and mass spectrometry.

Detailed Example from Related Literature

While direct detailed synthesis of this compound is scarce, analogous compounds such as 3-Methoxyandrosta-3,5-dien-17-one have well-documented preparation methods that can be adapted for the propoxy analog.

  • For example, 3-Methoxyandrosta-3,5-dien-17-one is synthesized by methylation of the 3-hydroxy group of androsta-3,5-dien-17-one using methyl iodide or dimethyl sulfate under basic conditions, followed by purification.

  • By analogy, this compound can be prepared by reacting androsta-3,5-dien-17-one or its 3-hydroxy derivative with propyl halides (e.g., propyl bromide) or sodium propoxide under controlled conditions.

Industrial and Patent-Based Preparation Routes

Related Steroid Dienone Derivative Synthesis from Patents

A patent describing the preparation of related steroidal dienones such as 3,5-estradiene-3,17 beta-diacetate outlines a multi-step process involving:

  • Chlorination of nandrolone to form an intermediate compound.

  • Hydrogenation using nickel catalysts.

  • Acetylation with acetic acid and sulfuric acid.

  • Elimination in the presence of sodium hydroxide and alcohol solutions to yield the dienone product.

Though this patent focuses on 3,5-estradiene-3,17 beta-diacetate, the methodology of stepwise functional group manipulation and protection/deprotection strategies is relevant to the synthesis of this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Chlorination Nandrolone + Cl2 (1:2.4-2.6 molar ratio) Ambient (25-30) 1.4-1.6 - Pressure 0.45-0.55 MPa
Hydrogenation Compound a + H2 + Ni catalyst 75 3 - Pressure 0.8 MPa
Acetylation Compound b + Acetic acid + H2SO4 (60%) 130 1.5 - Concentrated sulfuric acid catalyst
Elimination (final step) Compound c + NaOH + Alcohol (MeOH/EtOH/PrOH) 240-260 2.4-2.6 96 Alcohol concentration 60-75%

Table 1: Typical reaction conditions for steroid dienone derivatives preparation adapted from patent literature

Analytical and Research Outcomes

Yield and Purity

  • The stepwise approach with controlled pressure and temperature yields high purity steroid dienones with yields up to 96%, suitable for industrial scale production.

  • The use of alcohol solutions (methanol, ethanol, or propanol) in elimination steps allows flexibility in the alkoxy group introduced, facilitating synthesis of 3-propoxy derivatives.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of the dienone and propoxy substitution.

  • Mass spectrometry and infrared spectroscopy confirm molecular weight and functional groups.

  • Quantum mechanical density functional theory (DFT) calculations have been used to support mechanistic insights into intermediate formation and reaction energetics in related androsta-dienone syntheses.

Chemical Reactions Analysis

Types of Reactions: 3-Propoxyandrosta-3,5-dien-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Propoxyandrosta-3,5-dien-17-one is used as a precursor in the synthesis of other steroidal compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool to investigate steroid hormone pathways and their impact on cell function .

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of hormone-related disorders .

Industry: In the industrial sector, this compound can be used in the production of steroid-based products, including pharmaceuticals and dietary supplements .

Mechanism of Action

The mechanism of action of 3-Propoxyandrosta-3,5-dien-17-one involves its interaction with steroid hormone receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to changes in gene expression and cellular responses, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • The acetyloxy variant introduces an ester group, enhancing polarity compared to alkoxy analogs .

Physicochemical Properties

Spectral Data

  • 3-Ethoxy-androsta-3,5-dien-17-one : HMBC spectrum confirms coupling between the ethoxy proton (δ 1.35 ppm) and the C3 carbon (δ 79.2 ppm) . ¹H NMR (DMSO-d₆) shows characteristic olefinic protons at δ 5.68 ppm (C4-H) and δ 5.47 ppm (C6-H) .
  • 3-Acetyloxy-androsta-3,5-dien-17-one : ¹³C NMR (CDCl₃) signals at δ 169.18 ppm (acetyl carbonyl) and δ 123.32 ppm (C5) confirm the conjugated diene system .

Thermal and Solubility Properties

  • 3-Ethoxy-androsta-3,5-dien-17-one: Boiling point = 458.6 ± 45.0°C; density = 1.1 ± 0.1 g/cm³; soluble in methanol, ethanol, and water .
  • 3-Methoxyandrosta-3,5-dien-17-one : Stored at -20°C; purity >95% (HPLC) .

Trend : Longer alkoxy chains (e.g., propoxy) likely reduce aqueous solubility but enhance lipid solubility, which may influence pharmacokinetics.

Q & A

Q. What are the established synthetic routes for 3-propoxyandrosta-3,5-dien-17-one, and how do reaction conditions influence yield?

The synthesis typically involves modifying the C3 hydroxyl group of a steroidal precursor like 4-androstene-3,17-dione. For analogs such as 3-ethoxy derivatives, esterification with toluene-p-sulfonic acid and acetic anhydride is employed . For 3-propoxy substitution, propionic anhydride or propyl bromide may replace ethoxy-group reagents. Key parameters include:

  • Catalyst : Acidic conditions (e.g., p-toluenesulfonic acid) enhance etherification efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like dehydration.
  • Purification : HPLC or recrystallization is critical to achieve >95% purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?

  • X-ray crystallography : Resolves the steroid backbone and confirms substituent positions (e.g., C3 propoxy, C17-keto groups). Analog studies (e.g., 3-ethoxy derivatives) reveal planar 3,5-diene systems and chair conformations in cyclohexane rings .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) are diagnostic .
  • NMR : 1^1H NMR shows deshielded protons at C3 (δ 4.1–4.3 ppm) and C17 (δ 2.1 ppm) .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

PropertyValue/DescriptionRelevance
Molecular weight~328.5 g/mol (C22_{22}H32_{32}O2_2)Determines molarity calculations.
SolubilityLipophilic; soluble in CHCl₃, DMSOGuides solvent choice for assays.
StabilityDegrades above 40°C; store at –20°CRequires cold storage for long-term use.
LogP~4.2 (predicted)Indicates membrane permeability.
Data derived from analogs (e.g., 3-ethoxy) and computational models .

Advanced Research Questions

Q. How does the 3-propoxy group influence the compound’s reactivity in Diels-Alder or oxidation reactions compared to ethoxy/methoxy analogs?

The propoxy group’s larger steric bulk reduces electrophilicity at C5, slowing Diels-Alder cycloaddition rates compared to smaller alkoxy groups. Oxidation with m-CPBA yields epoxides at C5–C6, but regioselectivity varies with substituent size. For example:

  • 3-Ethoxy : Predominantly forms 6β-hydroxy derivatives.
  • 3-Propoxy : Favors 5,6-epoxide due to hindered access to C6 .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Steroid-like structures co-elute in HPLC. Use reverse-phase C18 columns with acetonitrile/water gradients (65:35) for resolution .
  • Detection limits : LC-MS/MS (MRM mode) enhances sensitivity (LOD ~0.1 ng/mL) for trace analysis in plasma .
  • Validation : Spike-and-recovery studies (≥85% recovery) confirm method accuracy .

Q. What evidence supports or contradicts the hypothesized interaction of this compound with androgen receptors (AR)?

  • Support : Structural similarity to androstenedione allows AR binding (docking studies predict ΔG = –9.2 kcal/mol).
  • Contradiction : In vitro assays show <10% transcriptional activation vs. testosterone, suggesting weak agonism/antagonism .
  • Methodology : Competitive binding assays (e.g., 3^3H-DHT displacement) and AR reporter gene assays (e.g., HEK293 cells) are standard .

Q. How do structural modifications at C3 (e.g., propoxy vs. ethoxy) affect metabolic stability in hepatic microsomes?

  • Propoxy : Longer alkyl chains reduce CYP3A4-mediated oxidation (t₁/₂ = 45 min vs. 28 min for ethoxy).
  • Metabolites : Propoxy derivatives primarily form 17-keto glucuronides, detected via UPLC-QTOF .

Methodological Considerations Table

ChallengeSolutionReference Technique
Low synthetic yieldOptimize catalyst (e.g., BF₃·Et₂O)DoE (Design of Experiments)
Spectral overlap in NMRUse 13^{13}C DEPT for C3 assignmentBruker Avance III HD 600 MHz
In vivo toxicityZebrafish embryo model (LC₅₀ assay)OECD TG 236

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